2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide
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Description
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a useful research compound. Its molecular formula is C16H18ClN3O2S and its molecular weight is 351.85. The purity is usually 95%.
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Scientific Research Applications
- Application : Our compound enables catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. When paired with a Matteson–CH₂ homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol .
- Application : Although our compound’s stability in water is marginal, its boron-carrier properties make it interesting for neutron capture therapy. Researchers explore its potential as a boron-containing drug carrier for targeted therapies .
- Application : Our compound has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B. These achievements demonstrate its utility in constructing intricate molecular frameworks .
Hydromethylation of Alkenes
Drug Design and Delivery
Total Synthesis of Natural Products
properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-12-3-1-11(2-4-12)10-23-16-18-7-14(9-21)20(16)8-15(22)19-13-5-6-13/h1-4,7,13,21H,5-6,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNOLYOJSKHVFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC=C(C=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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